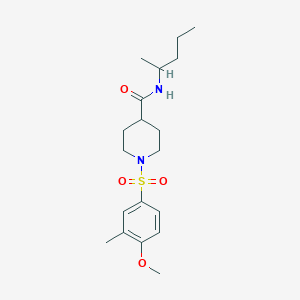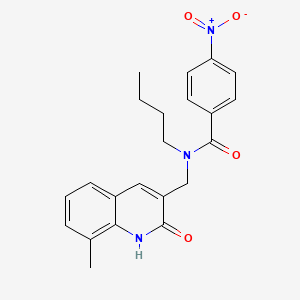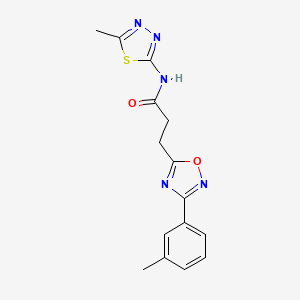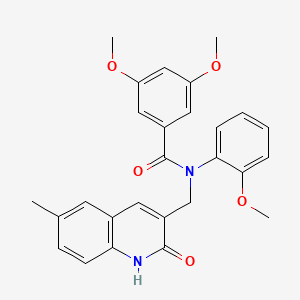
(2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate
Descripción general
Descripción
(2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate: is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The compound also contains a nitrobenzoate moiety, which is a benzoic acid derivative with a nitro group attached to the benzene ring. The combination of these two functional groups imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate typically involves the condensation of 2-oxo-1H-quinoline-3-carbaldehyde with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group in the 4-nitrobenzoate moiety can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate moiety. Reagents like sodium methoxide (NaOCH3) can be used for such transformations.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol, sodium ethoxide (NaOEt) in ethanol.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Conversion of the nitro group to an amino group, yielding (2-oxo-1H-quinolin-3-yl)methyl 4-aminobenzoate.
Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biology:
Antimicrobial Agents: Derivatives of the compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Enzyme Inhibition: The compound can inhibit certain enzymes, making it a candidate for drug development in treating diseases related to enzyme dysfunction.
Medicine:
Anti-inflammatory: The compound exhibits anti-inflammatory properties and can be explored for the development of anti-inflammatory drugs.
Cancer Research:
Industry:
Dye Manufacturing: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of (2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitrobenzoate moiety can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is beneficial in cancer treatment.
Comparación Con Compuestos Similares
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
1,2,3,4-Tetrahydroisoquinolines: These compounds have a similar bicyclic structure and are known for their diverse biological activities, including neuroprotective and anti-inflammatory effects.
3H-quinazolin-4-one: This compound has a similar heterocyclic structure and is used in the synthesis of various pharmaceuticals with anti-inflammatory and anticancer properties.
Uniqueness:
Functional Groups: The presence of both the quinoline and nitrobenzoate moieties in (2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate imparts unique chemical reactivity and biological activity compared to other similar compounds.
Biological Activity: The combination of these functional groups enhances the compound’s potential as an antimicrobial and anticancer agent, making it a valuable candidate for further research and development.
Propiedades
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-16-13(9-12-3-1-2-4-15(12)18-16)10-24-17(21)11-5-7-14(8-6-11)19(22)23/h1-9H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKBDJCGVNGGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319843 | |
| Record name | (2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725924 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
674816-75-2 | |
| Record name | (2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(benzo[d][1,3]dioxol-5-yl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide](/img/structure/B7707055.png)
![3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B7707059.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7707075.png)


![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7707108.png)

![3-(3-methoxyphenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707118.png)
![5-[[3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B7707125.png)
